molecular formula C11H6F3N3 B1395241 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 1185292-65-2

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1395241
CAS RN: 1185292-65-2
M. Wt: 237.18 g/mol
InChI Key: LWQJQWADNBQYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H7F3N2O . It is related to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol and 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .


Synthesis Analysis

The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and its isomers has been described in the literature . The 1,3-isomers were obtained from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis. The 1,5-isomer was obtained by direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with phenylhydrazine .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be analyzed using spectral data such as 1H-NMR, 13C-NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile have been studied. For instance, direct cyclization of enones with phenylhydrazine was carried out to obtain preferentially 5-trifluoromethyl-1-phenyl-1H-pyrazoles (1,5-isomer) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile include a molecular weight of 228.17 . More detailed properties such as melting point, solubility, and stability are not available in the search results.

Scientific Research Applications

1. Crystal Structure and Reaction Mechanism Study

The crystal structure of a derivative of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile was analyzed using X-ray crystallography. This study also proposed a reaction mechanism of this compound with unsaturated carbonyl compounds, which is essential in understanding its chemical behavior (Liu, Chen, Sun, & Wu, 2013).

2. Environmentally Benign Synthesis Method

A novel synthesis of related compounds was performed in aqueous media without a catalyst, highlighting an environmentally friendly approach. This method, using 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, offers advantages like mild conditions and high yields (Yu, Yao, Li, & Wang, 2014).

3. Synthesis of Pyrazole Derivatives

The synthesis of new pyrazole, pyrimidine, and azolopyrimidine derivatives attached to the pyrazole scaffold was explored. This research enhances understanding of the versatility and reactivity of the compound in creating a range of structurally diverse molecules (Ali, Ragab, Abdelghafar, & Farag, 2016).

4. Study of Electronic Properties and Interaction with Fullerene

A study focusing on the electronic properties of a fluoropyrazolecarbonitrile derivative, closely related to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, showed interesting interactions with fullerene molecules. This has implications for materials science and nanotechnology applications (Research on Biointerface, 2022).

5. Antimicrobial Activities of Novel Derivatives

Novel derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile were synthesized and evaluated for antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

6. Synthesis Using Alumina-Silica-Supported MnO2

A novel method for synthesizing derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile using alumina–silica-supported MnO2 as a catalyst was developed. This represents a significant advancement in green chemistry and synthesis efficiency (Poonam & Singh, 2019).

properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-17(16-10)9-4-2-1-3-5-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQJQWADNBQYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697106
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

CAS RN

1185292-65-2
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.